2'-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9'-fluorene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9’-fluorene] is an organic compound with the molecular formula C28H21Br It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9’-fluorene] typically involves the bromination of 10,10-dimethyl-10H-spiro[anthracene-9,9’-fluorene]. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a solvent like dichloromethane. The reaction conditions often include room temperature and a reaction time of several hours to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade brominating agents and solvents, with careful control of reaction conditions to ensure high yield and purity. The process would also include steps for purification, such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9’-fluorene] can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom under reductive conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution Reactions: Products with various functional groups replacing the bromine atom.
Oxidation Reactions: Products with hydroxyl, carbonyl, or carboxyl groups.
Reduction Reactions: The corresponding hydrocarbon without the bromine atom.
Wissenschaftliche Forschungsanwendungen
2’-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9’-fluorene] has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Materials Science: Employed in the development of new materials with unique electronic and optical properties.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Wirkmechanismus
The mechanism of action of 2’-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9’-fluorene] depends on its application. In organic electronics, its unique spiro structure allows for efficient charge transport and light emission. In chemical reactions, the bromine atom serves as a reactive site for further functionalization. The molecular targets and pathways involved vary based on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10,10-Dimethyl-10H-spiro[anthracene-9,9’-fluorene]: Lacks the bromine atom, making it less reactive in substitution reactions.
2’-Chloro-10,10-dimethyl-10H-spiro[anthracene-9,9’-fluorene]: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
2’-Iodo-10,10-dimethyl-10H-spiro[anthracene-9,9’-fluorene]: Contains an iodine atom, which can undergo different types of reactions compared to the bromine analog.
Uniqueness
2’-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9’-fluorene] is unique due to the presence of the bromine atom, which makes it highly reactive in substitution reactions. Its spiro structure also imparts unique electronic properties, making it valuable in the development of advanced materials and organic electronic devices.
Eigenschaften
IUPAC Name |
2'-bromo-9,9-dimethylspiro[anthracene-10,9'-fluorene] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21Br/c1-27(2)22-11-5-7-13-24(22)28(25-14-8-6-12-23(25)27)21-10-4-3-9-19(21)20-16-15-18(29)17-26(20)28/h3-17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJIDBGGEMRXEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3(C4=CC=CC=C4C5=C3C=C(C=C5)Br)C6=CC=CC=C61)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.